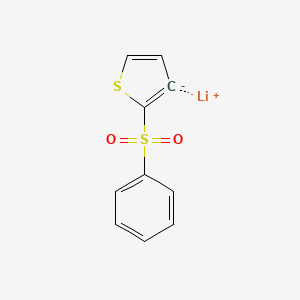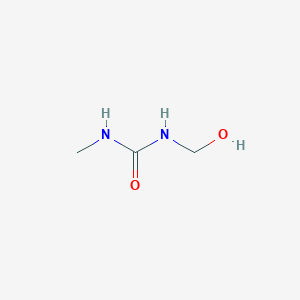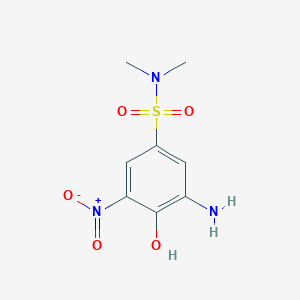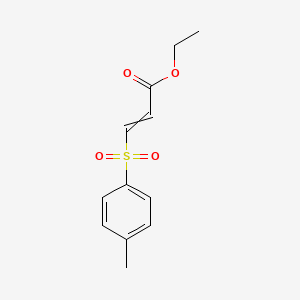
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of an ethyl ester group, a sulfonyl group attached to a benzene ring, and a prop-2-enoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{4-methylbenzenesulfonyl chloride} + \text{ethyl acrylate} \xrightarrow{\text{base}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly employed for the reduction of esters.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: Formation of 4-methylbenzenesulfonic acid.
Reduction: Formation of ethyl 3-(4-methylbenzene-1-sulfonyl)propan-2-ol.
Substitution: Various substituted derivatives of the benzene ring.
科学的研究の応用
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
類似化合物との比較
- Ethyl 3-(4-chlorobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(4-nitrobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(4-methoxybenzene-1-sulfonyl)prop-2-enoate
Comparison: Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit different solubility, boiling points, and reactivity patterns. The methyl group can also affect the compound’s interaction with biological targets, potentially altering its biological activity.
特性
CAS番号 |
91077-68-8 |
|---|---|
分子式 |
C12H14O4S |
分子量 |
254.30 g/mol |
IUPAC名 |
ethyl 3-(4-methylphenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)8-9-17(14,15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
InChIキー |
IVQHTVXRSHDTBE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


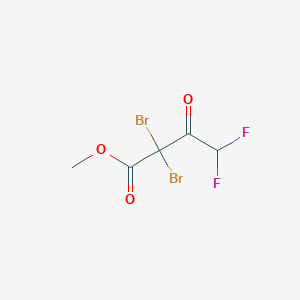
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
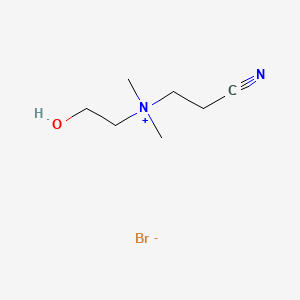
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
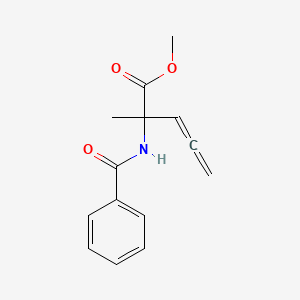
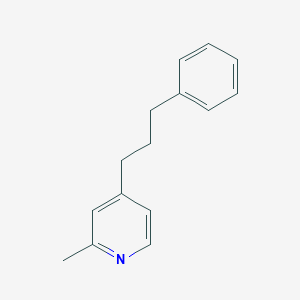
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
